Octanesulfonic acid, thio-, S-octyl ester
Description
Contextualization within Modern Organosulfur Chemistry
Thiosulfonate esters (R-SO₂-S-R') are organosulfur compounds that can be viewed as derivatives of sulfonic acid where one of the oxygen atoms is replaced by a sulfur atom. nih.gov They are structurally related to other oxidized disulfide species, such as thiosulfinates (R-S(O)-S-R'), and are key players in the intricate network of organosulfur transformations. nih.gov The chemistry of these compounds is rich and varied, largely dictated by the reactivity of the sulfur-sulfur bond, which is susceptible to cleavage by nucleophiles and can participate in various radical reactions. researchgate.net
The synthesis of thiosulfonates can be achieved through several established routes, including the oxidation of disulfides or thiols, and the reaction of sulfonyl chlorides with thiols. nih.govresearchgate.net Modern synthetic methods continue to be developed, focusing on greener and more efficient pathways, such as using iron(III) or molybdenum catalysts and environmentally benign oxidants like molecular oxygen or hydrogen peroxide. google.com These advancements facilitate easier access to a wide range of thiosulfonate esters, including symmetrical and unsymmetrical derivatives, paving the way for broader investigation into their properties and applications. researchgate.net
Academic Significance of Alkyl Thiosulfonate Esters as a Compound Class
Alkyl thiosulfonate esters, such as Octanesulfonic acid, thio-, S-octyl ester, are of considerable academic interest due to their versatile reactivity and potential biological activity. They serve as important intermediates and synthons in organic synthesis. researchgate.net The thiosulfonate group can act as a source of electrophilic sulfur, enabling the formation of new carbon-sulfur or sulfur-sulfur bonds, which is fundamental in the synthesis of unsymmetrical disulfides and other sulfur-containing molecules. nih.govacs.org
Furthermore, the broader class of organosulfur compounds, including thiosulfonates, has a long history of biological relevance. researchgate.net Many naturally occurring organosulfur compounds from plants like garlic and onion are known for their antimicrobial and anti-inflammatory properties. nih.gov Synthetic alkyl thiosulfonates are being investigated for a range of bioactivities, including potential antibacterial, antifungal, and antiviral effects. researchgate.netresearchgate.net Their mechanism of action is often attributed to their ability to react with thiol groups in enzymes and proteins, disrupting cellular function in microorganisms. researchgate.netnih.gov This has led to research into their use as potential anti-infective agents. nih.gov
Research Trajectories for this compound within Specialty Chemical and Material Science Fields
While specific research focusing exclusively on this compound is not extensively documented, its structure—a symmetrical thiosulfonate with two long alkyl chains—suggests several potential research trajectories in specialty chemical and material science applications. These projected avenues are based on the known properties of long-chain alkyl thiosulfonates and related organosulfur compounds.
One promising area is its potential use as a lubricity additive or solvent . Oxidized disulfide oil compounds, which include thiosulfonates, have been identified for their utility in these applications. google.com The two octyl chains in S-octyl octanethiosulfonate impart significant nonpolar character, which could be beneficial for formulating lubricants and greases, potentially improving extreme pressure and anti-wear properties due to the reactive sulfur-sulfur bond.
In the field of material science , particularly in rubber and polymer chemistry, alkyl thiosulfonates have been explored as additives. They can function as silica (B1680970) dispersion agents in rubber compositions, which is crucial for manufacturing high-performance tires and other elastomeric products. google.com The long alkyl chains of S-octyl octanethiosulfonate could enhance its compatibility with polymer matrices, suggesting its potential as a plasticizer or modifier.
Finally, the established antimicrobial properties of many organosulfur compounds suggest a potential application for S-octyl octanethiosulfonate as a biocide or preservative in specialty formulations. researchgate.net Its long alkyl chains could facilitate interaction with microbial cell membranes, potentially enhancing its activity. Research in this area would involve evaluating its efficacy against various bacteria and fungi and its suitability for incorporation into materials to impart antimicrobial surfaces or into industrial fluids to prevent biofouling.
Compound Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Compound Name | This compound |
| Synonym | S-octyl octanethiosulfonate |
| Molecular Formula | C₁₆H₃₄O₂S₂ |
| InChIKey | PGJQBDRKAOQYEB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCSS(=O)(=O)CCCCCCCC |
Source: PubChemLite researchgate.net
Table 2: Predicted Physicochemical Properties of S-octyl octanethiosulfonate
| Property | Value |
| Molecular Weight | 322.6 g/mol |
| Monoisotopic Mass | 322.19945 Da |
| XlogP | 6.9 |
| Predicted CCS ([M+H]⁺, Ų) | 178.8 |
| Predicted CCS ([M+Na]⁺, Ų) | 182.2 |
Source: PubChemLite researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
7651-62-9 |
|---|---|
Molecular Formula |
C16H34O2S2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
1-octylsulfonylsulfanyloctane |
InChI |
InChI=1S/C16H34O2S2/c1-3-5-7-9-11-13-15-19-20(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
PGJQBDRKAOQYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSS(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Pathways for Octanesulfonic Acid, Thio , S Octyl Ester
Established Synthetic Routes to Thiosulfonate Esters
The foundational methods for creating the characteristic R-SO₂-S-R' linkage in thiosulfonates can be grouped into three main approaches: oxidation-reduction reactions, nucleophilic substitutions, and electrophilic additions. organic-chemistry.org
Oxidation-reduction pathways are a common method for preparing thiosulfonate esters, particularly symmetrical ones (where R = R'). The most direct approach involves the controlled oxidation of disulfides. nih.gov For the synthesis of a symmetrical thiosulfonate like S-octyl octanethiosulfonate, this would involve the oxidation of dioctyl disulfide. Various oxidizing agents can be employed, with reaction conditions tailored to prevent over-oxidation to other sulfur-containing species like disulfones.
Another prominent oxidation-reduction strategy involves the reaction of thiols. Thiols can be oxidized in situ to form disulfides, which are then further oxidized to the thiosulfonate. researchgate.net Alternatively, certain protocols allow for the direct conversion of thiols to thiosulfonates using specific oxidant systems. For instance, reagents like o-Iodoxybenzoic acid (IBX) or Selectfluor can mediate the oxidation of thiols to thiosulfonates efficiently at ambient temperatures. organic-chemistry.org
Table 1: Comparison of Oxidizing Agents for Thiosulfonate Synthesis from Thiols/Disulfides
| Oxidizing Agent | Substrate | Typical Conditions | Advantages | Disadvantages |
| Peroxy Acids (e.g., m-CPBA) | Disulfide | Organic Solvent, Controlled Temp. | Well-established method | Risk of over-oxidation |
| Hydrogen Peroxide (H₂O₂) | Disulfide/Thiol | Catalytic (e.g., Vanadium, Rhenium) | "Green" oxidant (water byproduct) | Often requires a catalyst |
| o-Iodoxybenzoic acid (IBX) | Thiol | Room Temperature | Mild conditions, good yields | Stoichiometric reagent |
| Selectfluor | Thiol | H₂O, Room Temperature | Fast reaction, high yields, eco-friendly | Reagent cost |
Nucleophilic substitution reactions represent one of the most versatile and widely used methods for synthesizing both symmetrical and unsymmetrical thiosulfonate esters. organic-chemistry.org The general mechanism is an Sₙ2-type reaction where a nucleophilic sulfur species attacks an electrophilic sulfonyl sulfur center, displacing a leaving group. windows.net
A classic example is the reaction of an alkanesulfonyl halide with a thiolate salt. nih.gov The sulfonyl halide (e.g., octanesulfonyl chloride) serves as the electrophile, and the thiolate (e.g., sodium octanethiolate, derived from 1-octanethiol) acts as the nucleophile. This approach is highly effective for producing unsymmetrical thiosulfonates by using different alkyl groups on the two reactants. researchgate.net
Another variation involves the reaction of alkali metal salts of thiosulfonic acids with alkyl halides. In this case, the thiosulfonate anion (R-SO₂S⁻) is the nucleophile that displaces a halide from the alkyl halide.
Table 2: Key Reactant Pairs in Nucleophilic Substitution for Thiosulfonate Synthesis
| Electrophile | Nucleophile | Product | Leaving Group |
| Alkanesulfonyl Halide (R-SO₂-X) | Thiolate (R'-S⁻) | Thiosulfonate (R-SO₂-S-R') | Halide (X⁻) |
| Alkyl Halide (R'-X) | Thiosulfonate Anion (R-SO₂S⁻) | Thiosulfonate (R-SO₂-S-R') | Halide (X⁻) |
| Sulfinic Acid Salt (R-SO₂⁻) | Sulfenyl Halide (R'-S-X) | Thiosulfonate (R-SO₂-S-R') | Halide (X⁻) |
In this approach, a reagent containing a pre-formed sulfonyl thio-group (R-SO₂-S-) is introduced into a substrate via an electrophilic reaction. These reactions often involve electrophilic aromatic substitution, where an activated aromatic ring attacks the sulfur atom of a sulfonylthiolating agent. For aliphatic compounds, this method is less common but can be achieved with specific substrates and reagents, such as the reaction of a sulfenyl chloride with a sulfinic acid. organic-chemistry.org
Targeted Synthesis of Octanesulfonic acid, thio-, S-octyl ester via Specific Esterification Methods
The synthesis of the specific unsymmetrical compound, S-octyl octanethiosulfonate, requires methods that can selectively couple an octanesulfonyl group with an octylthio group.
This method is a direct application of the nucleophilic substitution strategy (Section 2.1.2) to the target molecule. The most common and practical approach involves the reaction between an activated derivative of octanesulfonic acid, such as 1-Octanesulfonyl chloride , and a salt of 1-Octanethiol .
The reaction proceeds as follows:
Deprotonation: 1-Octanethiol is first treated with a suitable base (e.g., sodium hydroxide (B78521), sodium hydride) to generate the more nucleophilic sodium octanethiolate.
Nucleophilic Attack: The octanethiolate anion then attacks the electrophilic sulfur atom of 1-octanesulfonyl chloride.
Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the S-S bond and yielding the final product, S-octyl octanethiosulfonate.
This reaction is typically carried out in a suitable aprotic solvent to facilitate the Sₙ2 mechanism. The high reactivity of the sulfonyl chloride makes this a highly efficient and direct route to the desired unsymmetrical thiosulfonate.
Modern synthetic chemistry offers several catalytic cross-coupling methods that can be adapted to form the S-SO₂ bond in S-octyl octanethiosulfonate. These methods often proceed via radical pathways and offer advantages in terms of mild reaction conditions and functional group tolerance. organic-chemistry.org
One such strategy is the iron(III)-catalyzed cross-coupling of a thiol and a sodium sulfinate. organic-chemistry.org To synthesize the target molecule, this would involve the reaction of 1-Octanethiol and sodium octanesulfinate in the presence of an iron(III) catalyst and an oxidant, typically atmospheric oxygen. The proposed mechanism involves the in-situ formation of an octylsulfenyl radical and an octanesulfonyl radical, which then couple to form the product.
Another relevant approach is the copper-catalyzed sulfonylation of disulfides using sodium sulfinates. organic-chemistry.org In this case, Dioctyl disulfide would react with sodium octanesulfinate in the presence of a copper catalyst and air as the oxidant to yield S-octyl octanethiosulfonate.
Table 3: Potential Reactants for Cross-Coupling Synthesis of S-Octyl Octanethiosulfonate
| Method | Octylthio Source | Octanesulfonyl Source | Catalyst/Reagent |
| Iron-Catalyzed Coupling | 1-Octanethiol | Sodium Octanesulfinate | Iron(III) salt, O₂ |
| Copper-Catalyzed Sulfonylation | Dioctyl disulfide | Sodium Octanesulfinate | Copper salt, Air |
| Radical Coupling | 1-Octanethiol | Octanesulfonyl hydrazide | CuBr₂, TBHP |
Mechanistic Investigations of this compound Formation Pathways
The formation of S-alkyl alkanethiosulfonates, such as S-octyl octanethiosulfonate, can proceed through several mechanistic pathways, often involving radical or nucleophilic substitution reactions.
One common approach involves the reaction of a sulfonyl chloride with a thiol in the presence of a base. In this pathway, the thiol is deprotonated by the base to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the thiosulfonate S-S bond.
Recent advancements have also focused on radical-mediated pathways. For instance, the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions is proposed to proceed through the formation of sulfenyl and sulfonyl radicals. organic-chemistry.org These radicals then combine to form the thiosulfonate product. Similarly, a copper-catalyzed coupling of sulfonylhydrazides with thiols is suggested to occur via a radical process. organic-chemistry.org Photocatalytic methods, such as the decarboxylative coupling of redox-active esters with thiosulfonates, also operate through radical intermediates, offering a mild and versatile route to C-S bond formation. nih.gov
Another pathway involves the oxidation of disulfides. For example, the reaction of dioctyl disulfide with an oxidizing agent in the presence of an octanesulfinate salt could lead to the formation of S-octyl octanethiosulfonate. Mechanistic studies on similar transformations suggest the involvement of various reactive intermediates depending on the oxidizing system used. researchgate.net An environmentally friendly method involves the iodine-promoted disproportionate coupling of aryl sulfonyl hydrazides, where iodine is believed to play a crucial role in a radical reaction process. organic-chemistry.org
Optimization of Reaction Conditions for Enhanced Yield and Purity in Synthesis
The yield and purity of S-octyl octanethiosulfonate are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and stoichiometry of reactants is essential for an efficient synthesis.
For the synthesis of thiosulfonates from thiols, reaction temperature and time are critical. For instance, in the synthesis of diaryl thiosulfonates, it was observed that room temperature reactions were slow, but increasing the temperature to approximately 85 °C significantly increased the reaction rate and led to high yields of the thiosulfonate product. nih.gov The choice of solvent can also influence the reaction outcome. Acetonitrile (B52724) has been found to be an efficient solvent for increasing the reaction rate in certain thiosulfonate syntheses. nih.gov
The molar ratio of the reactants is another key parameter to optimize. In the synthesis of cellulose (B213188) tosylates, a related sulfonylation reaction, it was found that a higher molar ratio of the tosylating agent to the substrate, along with longer reaction times, resulted in a higher degree of substitution. nih.gov This principle can be applied to the synthesis of S-octyl octanethiosulfonate, where adjusting the stoichiometry of the octanethiol and octanesulfonyl chloride, for example, can maximize the product yield while minimizing side reactions.
The following interactive table summarizes key parameters that can be optimized for the synthesis of S-octyl octanethiosulfonate, based on findings from analogous thiosulfonate syntheses.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition | Rationale |
| Temperature (°C) | Room Temp | 60 | 85 | 85 | Higher temperatures can increase reaction rates and drive the reaction to completion. nih.gov |
| Reaction Time (h) | 1 | 12 | 24 | 24 | Sufficient reaction time is necessary for the complete conversion of starting materials. nih.gov |
| Molar Ratio (Sulfonylating Agent:Thiol) | 1:1 | 1.2:1 | 1.5:1 | 1.2:1 | An excess of the sulfonylating agent can ensure complete conversion of the thiol, but a large excess may lead to purification challenges. |
| Solvent | Toluene | Dichloromethane | Acetonitrile | Acetonitrile | Acetonitrile has been shown to efficiently increase the reaction rate in thiosulfonate synthesis. nih.gov |
| Catalyst | None | Fe(III) salt | Cu(I) salt | Fe(III) salt | Iron catalysts are inexpensive, non-toxic, and can efficiently promote the reaction under aerobic conditions. organic-chemistry.org |
Derivatization and Structural Modification of this compound
The structure of S-octyl octanethiosulfonate offers several possibilities for derivatization and structural modification, allowing for the synthesis of a library of related compounds with potentially different physicochemical and biological properties.
A straightforward modification involves varying the length of the alkyl chains on both the sulfonyl and the thio portions of the molecule. By using different alkanethiols and alkanesulfonyl chlorides in the synthesis, a wide range of S-alkyl alkanethiosulfonates can be prepared. For example, reacting hexanethiol with butanesulfonyl chloride would yield S-hexyl butanethiosulfonate. The length of the alkyl chain can influence properties such as hydrophobicity and viscosity. nih.gov
The following interactive table illustrates the preparation of various S-alkyl alkanethiosulfonate analogues by modifying the alkyl chain length.
| Sulfonyl Chloride | Thiol | Product |
| Butanesulfonyl chloride | Butanethiol | S-Butyl butanethiosulfonate |
| Hexanesulfonyl chloride | Hexanethiol | S-Hexyl hexanethiosulfonate |
| Octanesulfonyl chloride | Octanethiol | S-Octyl octanethiosulfonate |
| Decanesulfonyl chloride | Decanethiol | S-Decyl decanethiosulfonate |
| Dodecanesulfonyl chloride | Dodecanethiol | S-Dodecyl dodecanethiosulfonate |
Furthermore, substituents can be introduced onto the alkyl chains, provided the starting materials are available. For instance, using a substituted octanethiol could lead to an analogue with a functional group on the S-octyl moiety.
The octyl groups of S-octyl octanethiosulfonate can be subjected to functional group transformations, although the thiosulfonate group itself can be reactive under certain conditions. Selective transformations would require careful choice of reagents and reaction conditions.
For example, if the octyl chains contain a terminal double bond, they could undergo reactions such as hydrogenation, epoxidation, or dihydroxylation. If a hydroxyl group were present on one of the octyl chains, it could be esterified or oxidized to a ketone.
Transformations involving the thiosulfonate group itself are also a form of derivatization. Thiosulfonates can react with nucleophiles, leading to the cleavage of the S-S bond. For instance, reaction with a different thiol could lead to a disulfide and a sulfinic acid salt. This reactivity allows for the use of S-alkyl thiosulfonates as synthons for the introduction of alkylthio groups into other molecules. researchgate.net
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of Octanesulfonic Acid, Thio , S Octyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Proton, Carbon, and Sulfur Isotopes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of "Octanesulfonic acid, thio-, S-octyl ester" by providing detailed information about the chemical environment of its constituent atoms.
Proton (¹H) NMR Spectroscopy would provide a complete proton map of the molecule. The protons on the carbon adjacent to the thioester sulfur (S-CH₂-) are expected to appear in the range of 2.0-3.0 ppm, shifted downfield due to the deshielding effect of the sulfur atom. libretexts.org The protons on the carbon alpha to the sulfonyl group (-SO₂-CH₂-) would likely resonate at a similar or slightly more downfield chemical shift. The numerous methylene (B1212753) protons of the two octyl chains would produce a complex multiplet pattern in the 1.2-1.7 ppm region, while the terminal methyl protons would appear as a triplet around 0.9 ppm.
Carbon-¹³ (¹³C) NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the thioester group is expected to be significantly deshielded, with a chemical shift in the range of 160-180 ppm. libretexts.org Carbons directly bonded to the sulfur atoms will also exhibit characteristic downfield shifts. Specifically, the carbon attached to the thioester sulfur (S-CH₂) is anticipated to resonate between 20-45 ppm, while the carbon alpha to the sulfonyl group (-SO₂-CH₂) would appear further downfield. libretexts.org The carbons of the octyl chains would have signals in the typical aliphatic region of approximately 10-40 ppm.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Terminal CH₃ | ~0.9 (triplet) | ~14 |
| Internal CH₂ (octyl chains) | 1.2-1.7 (multiplet) | 22-32 |
| S-CH₂ (thioester) | 2.0-3.0 | 20-45 |
| -SO₂-CH₂- | (estimated) 2.5-3.5 | (estimated) 50-60 |
| C=O (thioester) | - | 160-180 |
Note: The expected chemical shifts are illustrative and based on typical values for similar functional groups.
Sulfur-³³ (³³S) NMR Spectroscopy , although more challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope, could offer direct insight into the chemical environment of the two distinct sulfur atoms in the molecule. huji.ac.ilmdpi.com The sulfonate sulfur would be expected to have a chemical shift characteristic of sulfates and sulfonates, while the thioester sulfur would resonate in a different region. huji.ac.ilresearchgate.net The broadness of the signals can also provide information about the symmetry of the electronic environment around the sulfur nuclei. huji.ac.il Due to its low sensitivity, ³³S NMR is not routinely used but can be a valuable tool in specific research contexts. huji.ac.ilmdpi.com
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate determination of the molecular mass of "this compound" and for deducing its structure through the analysis of its fragmentation patterns.
Molecular Mass Determination by HRMS would provide a highly accurate mass of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. This is a critical step in confirming the identity of the compound.
Fragmentation Pattern Analysis through tandem mass spectrometry (MS/MS) offers detailed structural information. The fragmentation of thioesters and sulfonate esters is well-documented and can be predicted for the target molecule. nih.govnih.govsigmaaldrich.com Common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-S bonds is a common fragmentation pathway for thioesters. miamioh.edu This would result in the formation of an acylium ion (R-CO⁺) and a thio radical.
Cleavage of the S-S bond: The disulfide linkage is another potential site of fragmentation.
Loss of the octyl groups: Fragmentation could involve the loss of one or both of the octyl chains.
Rearrangement reactions: As with many organic molecules, rearrangement reactions can occur during fragmentation.
Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed to generate ions and may produce different fragmentation patterns, providing complementary structural information. nih.govsigmaaldrich.com For sulfonate esters, APCI in negative ion mode has been shown to be particularly effective, often yielding stable precursor ions and informative fragment ions upon collision-induced dissociation. nih.govsigmaaldrich.com
| Ionization Technique | Expected Precursor Ion | Potential Key Fragment Ions |
| ESI (Positive Mode) | [M+H]⁺, [M+Na]⁺ | Fragments from cleavage of C-S and S-S bonds, loss of octyl groups. |
| APCI (Negative Mode) | [M-alkyl]⁻ | Further fragmentation of the dealkylated precursor ion. nih.govsigmaaldrich.com |
Note: This table presents hypothetical fragmentation behavior based on the analysis of similar compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and enabling the identification of key functional groups.
IR Spectroscopy would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the thioester group, typically in the range of 1650-1700 cm⁻¹. nih.gov The S=O stretching vibrations of the sulfonate group would appear as strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). The C-H stretching vibrations of the octyl chains would be observed around 2850-2960 cm⁻¹, and the C-S stretching vibrations would likely appear in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| C=O (Thioester) | Stretching | 1650-1700 | Moderate to Strong |
| S=O (Sulfonate) | Asymmetric Stretching | 1300-1350 | Weak to Moderate |
| S=O (Sulfonate) | Symmetric Stretching | 1120-1160 | Moderate to Strong |
| C-H (Alkyl) | Stretching | 2850-2960 | Strong |
| S-S | Stretching | (estimated) 400-500 | Strong |
| C-S | Stretching | (estimated) 600-800 | Moderate |
Note: The expected frequencies are based on characteristic group frequencies for similar compounds.
X-ray Crystallography for Solid-State Molecular Structure Determination
Should "this compound" be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. nih.gov This technique would yield precise bond lengths, bond angles, and conformational information. For long-chain esters, X-ray diffraction can reveal how the molecules pack in the crystal lattice. nih.gov This information is invaluable for understanding intermolecular interactions and the solid-state properties of the compound. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality.
Chromatographic Separation Techniques for Isolation and Purity Analysis
Chromatographic techniques are essential for the isolation of "this compound" from reaction mixtures and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds with sufficient volatility and thermal stability, GC-MS is a powerful tool for separation and identification. Given the long alkyl chains, "this compound" may require derivatization to increase its volatility for GC analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification, which can be compared to a spectral library. The analysis of long-chain fatty acid esters by GC-MS is a well-established method and provides a good model for the potential application of this technique. researchgate.netnih.govresearchgate.netscirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly versatile and sensitive technique that is well-suited for the analysis of non-volatile and thermally labile compounds. This would likely be the method of choice for "this compound". Reversed-phase liquid chromatography would separate the compound based on its hydrophobicity. The tandem mass spectrometer would then provide both molecular weight information and structural data from the fragmentation of the parent ion. LC-MS/MS methods have been successfully developed for the analysis of sulfonate esters. nih.govsigmaaldrich.comresearchgate.net
| Technique | Principle of Separation | Applicability and Considerations |
| GC-MS | Volatility and interaction with a stationary phase. | May require derivatization to increase volatility. Provides excellent separation and library-matchable mass spectra. |
| LC-MS/MS | Polarity and partitioning between a stationary and a mobile phase. | Ideal for non-volatile compounds. Offers high sensitivity and structural information through MS/MS fragmentation. |
High Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of "this compound," offering high resolution and sensitivity for its determination in various matrices. A validated reversed-phase HPLC (RP-HPLC) method is typically employed for the purity assessment and quantification of this long-chain thioester.
The separation is generally achieved on a C18 stationary phase, which provides effective retention for the nonpolar octyl chains of the molecule. A gradient elution is often preferred to ensure adequate separation from potential impurities and to achieve a reasonable analysis time. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component. The use of a small percentage of an acid, like trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase.
Detection of "this compound" can be challenging due to the lack of a strong chromophore in its structure. Consequently, a photodiode array (PDA) detector set at a low wavelength, typically in the range of 205-215 nm, is often utilized for detection. nih.govmdpi.com For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be coupled with the HPLC system.
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of "this compound" at various known concentrations. The peak area of the analyte is then plotted against its concentration to establish a linear relationship. This calibration curve is subsequently used to determine the concentration of the compound in unknown samples by measuring their corresponding peak areas. The method's validation would typically include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results.
Table 1: Illustrative HPLC Parameters for the Quantitative Analysis of this compound
| Parameter | Value/Description |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | A time-programmed gradient from a higher proportion of A to a higher proportion of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) at 210 nm |
| Run Time | Approximately 20 minutes |
Elemental Analysis Methodologies for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula and assessing the purity of "this compound." This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), oxygen (O), and sulfur (S), within the compound. The molecular formula for "this compound" is C₁₆H₃₄O₂S₂.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms. This theoretical data serves as a benchmark against which the experimentally determined values are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.
Modern elemental analysis for C, H, and S is typically performed using a dedicated CHNS analyzer. taylorandfrancis.com In this technique, a small, precisely weighed amount of the sample is combusted at a high temperature in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. These combustion gases are then separated by gas chromatography and quantified using a thermal conductivity detector. The oxygen content is usually determined by pyrolysis in the absence of oxygen, where the resulting carbon monoxide is measured.
The acceptance criteria for elemental analysis results are stringent, typically requiring the experimental values to be within ±0.4% of the theoretical values. Any significant deviation may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Table 2: Elemental Composition of this compound (C₁₆H₃₄O₂S₂)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 56.74 |
| Hydrogen | H | 1.008 | 34 | 34.272 | 10.13 |
| Oxygen | O | 15.999 | 2 | 31.998 | 9.45 |
| Sulfur | S | 32.065 | 2 | 64.13 | 18.96 |
| Total | 338.576 | 100.00 |
Mechanistic Investigations into the Chemical Reactivity of Octanesulfonic Acid, Thio , S Octyl Ester
Hydrolysis and Solvolysis Reactions of the Thiosulfonate Ester Linkage
The thiosulfonate ester linkage in Octanesulfonic acid, thio-, S-octyl ester, is susceptible to cleavage through hydrolysis and solvolysis, analogous to carboxylic esters. These reactions can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis proceeds via a different mechanism. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic sulfonyl sulfur atom, leading to the formation of a pentacoordinate intermediate. algoreducation.com This intermediate then collapses, cleaving the sulfur-sulfur bond to produce an octanesulfonate anion and an octanethiolate anion. ucoz.com This reaction is generally considered irreversible because the resulting sulfonate and thiolate are poor electrophiles.
| Condition | Catalyst | Proposed Mechanism | Expected Products |
| Acidic | H₃O⁺ | Protonation of sulfonyl oxygen, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of octanethiol. libretexts.orgkhanacademy.orgyoutube.comyoutube.com | Octanesulfonic acid, Octanethiol |
| Basic | OH⁻ | Nucleophilic attack by OH⁻ on sulfonyl sulfur, formation of pentacoordinate intermediate, cleavage of S-S bond. algoreducation.comucoz.com | Sodium octanesulfonate, Sodium octanethiolate |
Redox Chemistry and Electron Transfer Processes Involving the Sulfur Atoms
The sulfur atoms in the thiosulfonate group of this compound exist in different oxidation states (formally +5 for the sulfonyl sulfur and -1 for the sulfenyl sulfur), making the compound susceptible to redox reactions.
Reduction:
Thiosulfonates can be reduced to the corresponding disulfides. researchgate.net This can be achieved using various reducing agents. For instance, reaction with thiols can lead to the reduction of the thiosulfonate to a disulfide, with the concomitant oxidation of the reacting thiol to a disulfide. nih.gov This reactivity is particularly relevant in biological systems where thiols like glutathione (B108866) are abundant.
Oxidation:
Oxidation of thiosulfonates can lead to the formation of sulfonic acids. researchgate.net Strong oxidizing agents can cleave the sulfur-sulfur bond and oxidize both sulfur atoms to higher oxidation states. The specific products will depend on the strength of the oxidizing agent and the reaction conditions.
| Redox Process | Reagent Type | Proposed Transformation | Expected Products |
| Reduction | Thiols (e.g., Glutathione) | Nucleophilic attack on sulfenyl sulfur, leading to disulfide exchange. nih.gov | Dioctyl disulfide, Oxidized thiol |
| Oxidation | Strong Oxidizing Agents (e.g., H₂O₂) | Cleavage of S-S bond and oxidation of sulfur atoms. researchgate.net | Octanesulfonic acid |
Nucleophilic and Electrophilic Reactions at the Thiosulfonate Moiety
The thiosulfonate group possesses both electrophilic and nucleophilic centers, allowing it to react with a variety of reagents. researchgate.net
Nucleophilic Reactions:
The sulfenyl sulfur atom (the one bonded to the octyl group) is electrophilic and is the primary site of attack for nucleophiles. acsgcipr.org This is because the sulfonyl group is a good leaving group. A wide range of nucleophiles, including amines, thiolates, and carbanions, can displace the octanethiolate group. msu.edu
Electrophilic Reactions:
While less common, the sulfenyl sulfur can also exhibit nucleophilic character, particularly in reactions with strong electrophiles. tandfonline.com
| Reaction Type | Reagent | Site of Attack | Expected Product Type |
| Nucleophilic | Amines, Thiolates, Cyanide | Sulfenyl sulfur | Sulfonamides, Disulfides, Thiocyanates |
| Electrophilic | Strong Electrophiles | Sulfenyl sulfur | Sulfonium ions |
Thermal Decomposition Pathways and Stability Studies under Controlled Conditions
Aliphatic thiosulfonates are known to be thermally labile. Upon heating, this compound is expected to undergo decomposition. The primary pathway for the thermal decomposition of similar compounds involves the homolytic cleavage of the sulfur-sulfur bond to generate a sulfonyl radical and a thiyl radical.
These highly reactive radical intermediates can then undergo a variety of secondary reactions, including disproportionation, recombination, and reaction with the solvent or other molecules present in the system. The final product mixture is likely to be complex and dependent on the specific decomposition temperature and conditions.
| Decomposition Temperature Range | Primary Process | Potential Secondary Reactions | Possible Products |
| Elevated Temperatures | Homolytic S-S bond cleavage | Radical disproportionation, recombination, hydrogen abstraction | Dioctyl disulfide, Octanesulfonic acid, Octenes, Sulfur dioxide |
Photochemical Transformations and Light-Induced Reactions
The thiosulfonate linkage can be susceptible to photochemical cleavage. Upon absorption of ultraviolet (UV) light, this compound is expected to undergo homolytic cleavage of the sulfur-sulfur bond, similar to its thermal decomposition, generating a sulfonyl radical and a thiyl radical. nih.govresearchgate.net
Alternatively, cleavage of the carbon-sulfur bond is also a possibility in the photolysis of sulfur-containing compounds. researchgate.netrsc.org The relative importance of S-S versus C-S bond cleavage will depend on the excitation wavelength and the specific molecular environment. The resulting radicals can then participate in a variety of secondary reactions.
| Irradiation Wavelength | Primary Photoprocess | Potential Secondary Reactions | Possible Products |
| UV Range | Homolytic S-S or C-S bond cleavage researchgate.netrsc.org | Radical coupling, hydrogen abstraction | Dioctyl disulfide, Octanesulfonic acid, Octyl radicals, Sulfur dioxide |
Catalytic Transformations of this compound
The reactivity of this compound can be influenced and controlled through the use of catalysts.
Catalytic Reduction:
The reduction of the thiosulfonate to the corresponding disulfide can be facilitated by various catalysts. For example, metal-catalyzed reductions could provide a milder and more selective method compared to stoichiometric reducing agents.
Catalytic Oxidation:
The oxidation of thiosulfonates can also be achieved under catalytic conditions. For instance, certain metal complexes can catalyze the oxidation of sulfur compounds in the presence of an oxidant like hydrogen peroxide or molecular oxygen. rsc.org
Catalytic Cross-Coupling Reactions:
In the presence of transition metal catalysts, the thiosulfonate could potentially be used as a source of either the octylthio or the octanesulfonyl group in cross-coupling reactions to form new carbon-sulfur or other heteroatom-sulfur bonds.
| Transformation | Catalyst Type | Potential Reaction | Expected Product |
| Reduction | Transition Metal Catalyst | Hydrogenation of the S-S bond | Dioctyl disulfide |
| Oxidation | Metal Oxide Catalyst | Oxygen transfer to sulfur atoms rsc.org | Octanesulfonic acid |
| Cross-Coupling | Palladium or Copper Catalyst | Coupling with organometallic reagents | Octyl sulfides or sulfones |
Computational and Theoretical Chemistry Approaches to Octanesulfonic Acid, Thio , S Octyl Ester
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are powerful tools for investigating the fundamental electronic properties of molecules. However, specific studies applying these methods to Octanesulfonic acid, thio-, S-octyl ester have not been reported.
Density Functional Theory (DFT) Studies on Conformational Isomers
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. In principle, DFT could be employed to explore the various conformational isomers of this compound. Such a study would involve rotating the flexible bonds within the two octyl chains and the central thiosulfonate group to identify the lowest energy (most stable) conformations. The relative energies of different conformers could provide insights into the molecule's flexibility and preferred shapes in different environments. However, at present, no such specific DFT studies on the conformational isomers of this compound have been published.
Ab Initio Methods for Energy and Reactivity Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular energies and are instrumental in understanding chemical reactivity. For this compound, ab initio calculations could be used to predict its reactivity towards nucleophiles or electrophiles by examining its molecular orbitals (e.g., the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO). Despite the potential for such investigations, the scientific literature does not currently contain any reports of ab initio studies on this specific molecule.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations could be a valuable tool for exploring the vast conformational space of the flexible octyl chains in this compound. These simulations could also provide detailed information about its interactions with other molecules, such as solvents or other solutes. While MD simulations have been extensively used to study similar long-chain molecules, particularly in the context of self-assembly and surfactant behavior, no specific MD studies focusing on this compound are available in the current body of scientific literature.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, often based on quantum chemical calculations, can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be invaluable in interpreting experimental spectra and in the structural elucidation of new compounds. A computational study on this compound would likely involve geometry optimization followed by the calculation of these spectroscopic properties. However, there are no published studies that report the theoretical prediction of spectroscopic parameters for this compound.
Reaction Pathway Modeling and Transition State Analysis of this compound Reactions
Computational chemistry provides powerful tools to model chemical reaction pathways and to analyze the structure and energy of transition states. This type of modeling can elucidate reaction mechanisms and predict reaction rates. For this compound, such studies could investigate its synthesis, decomposition, or reactions with other chemical species. The identification of transition state structures and the calculation of activation energies would provide fundamental insights into its chemical behavior. To date, no such reaction pathway modeling or transition state analysis for reactions involving this compound has been reported in the scientific literature.
Environmental Chemistry and Biogeochemical Transformations of Octanesulfonic Acid, Thio , S Octyl Ester
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For Octanesulfonic acid, thio-, S-octyl ester, key abiotic degradation pathways include hydrolysis, photolysis, and oxidation by naturally occurring reactive oxygen species.
Thioesters, in general, are susceptible to hydrolysis, which results in the cleavage of the thioester bond to yield a thiol and a carboxylic acid. However, thiosulfonates, such as this compound, exhibit different hydrolytic behavior. The hydrolysis of the thiosulfonate functional group (R-SO₂-S-R') is a critical process influencing its persistence in aqueous environments.
Due to the high free energy change associated with thioester hydrolysis, these compounds are unlikely to accumulate to a significant extent in abiotic conditions, especially in environments like hydrothermal vents. wikipedia.org The stability of the thioester bond is also influenced by the surrounding protein structure in biological systems, suggesting that the local chemical environment plays a crucial role. nih.gov
Table 1: General Hydrolytic Stability of Related Sulfur Compounds
| Compound Class | General Stability in Water | Influencing Factors | Potential Products of this compound Hydrolysis |
|---|---|---|---|
| Thioesters | Generally susceptible to hydrolysis | pH, Temperature | Octanesulfonic acid, Octane-1-thiol |
| Thiosulfinates | pH-dependent hydrolysis observed | pH | Not directly applicable, but suggests pH is a key factor for thiosulfonates |
Note: This table is based on general chemical principles and data from analogous compounds due to the lack of specific data for this compound.
Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by photons, particularly from sunlight. Organosulfur compounds can undergo phototransformation in the environment. Studies on the photocatalytic destruction of a thiosulfonate, diisopropylaminoethyl 4-methylbenzenethiosulfonate, revealed that the primary degradation products were the corresponding disulfide and sulfonic acid. ariel.ac.il This suggests that a similar pathway could be relevant for this compound.
Under simulated environmental conditions, the photolytic degradation of this compound would likely proceed via the homolytic cleavage of the S-SO₂ bond upon absorption of UV radiation. This would generate sulfenyl and sulfonyl radicals. ccspublishing.org.cn These highly reactive radical species would then undergo further reactions with other molecules in the environment, leading to a variety of degradation products. The presence of photosensitizers in natural waters could also influence the rate and mechanism of photolysis.
The photodegradation of related compounds, such as azathioprine (B366305) in the presence of sodium thiosulfate (B1220275), has been shown to lead to the formation of new compounds, indicating complex reaction pathways. mdpi.com Similarly, the photocatalyzed thiosulfonylation of sila-enynes with thiosulfonates demonstrates the reactivity of the thiosulfonate group under photochemical conditions. acs.org
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive oxidants found in the atmosphere and in sunlit surface waters. nih.gov These species can play a significant role in the degradation of organic pollutants. The sulfur atoms in this compound are potential targets for oxidation by ROS.
The oxidation of thioethers to sulfoxides and sulfones by ROS is a well-studied process and can serve as an analogy. nih.gov The reaction of hydroxyl radicals with organic compounds is a major daytime oxidation pathway in the atmosphere. nih.gov In aqueous environments, hydroxyl radicals generated through photochemical processes can attack the sulfur atoms of the thiosulfonate group. This oxidation could lead to the formation of more highly oxidized sulfur species and potentially the cleavage of the S-S or C-S bonds.
The oxidation of thiosulfate by ozone in aqueous environments has been studied, and the reaction mechanism is known to be complex and pH-dependent, leading to products like trithionate (B1219323) and tetrathionate. chemrxiv.org While ozone is a different oxidant, this highlights the susceptibility of sulfur-sulfur bonds to oxidation. The oxidation of thiosulfonates by reagents like m-chloroperoxybenzoic acid (m-CPBA) is known to produce disulfones. wikipedia.org
Biotic Transformation by Environmental Microorganisms
Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic chemicals from the environment.
The microbial metabolism of organosulfur compounds is a key part of the biogeochemical sulfur cycle. Heterotrophic bacteria isolated from soil have been shown to oxidize thiosulfate to tetrathionate. nih.gov This indicates that microorganisms possess the enzymatic machinery to transform sulfur-sulfur bonds. The metabolism of thiosulfate is influenced by pH and the presence of other electron donors. frontiersin.org
While specific studies on the microbial degradation of this compound are lacking, it is plausible that soil and water microorganisms can utilize this compound as a source of carbon and/or sulfur. The degradation would likely be initiated by enzymatic cleavage of the thiosulfonate bond. The long-term effects of thiosulfate on microbial communities in wastewater treatment systems have been studied, showing a promotion of sulfur metabolism and shifts in the microbial population. nih.gov
Potential microbial degradation pathways could involve:
Reductive cleavage: Some bacteria might reductively cleave the S-S bond, yielding octanesulfonic acid and octane-1-thiol.
Oxidative cleavage: Other microorganisms could oxidize the sulfur atoms, leading to the formation of sulfate (B86663) and other oxidized organic fragments.
The long-chain alkyl groups (octyl) of the molecule may also be susceptible to microbial degradation through pathways such as beta-oxidation, similar to the degradation of fatty acids. nih.gov
Table 2: Potential Microbial Degradation Products of this compound
| Initial Reaction | Potential Intermediate Metabolites | Potential Final Products |
|---|---|---|
| Reductive Cleavage | Octanesulfonic acid, Octane-1-thiol | Sulfate, Carbon dioxide, Water |
| Oxidative Cleavage | Oxidized octanesulfonic acid derivatives, Octyl sulfoxide/sulfone | Sulfate, Carbon dioxide, Water |
Note: This table presents hypothetical degradation pathways based on the metabolism of related compounds.
The biodegradation of this compound would be mediated by specific enzymes produced by environmental microorganisms. The Sox enzyme system, found in many sulfur-oxidizing bacteria, is responsible for the oxidation of thiosulfate. nih.gov The mechanism of thiosulfate oxidation by the SoxA family of enzymes involves a cysteine S-thiosulfonate intermediate. nih.gov This suggests that enzymes capable of interacting with the thiosulfonate functional group exist in the environment.
Enzymes such as hydrolases could potentially catalyze the cleavage of the thioester-like bond in this compound. While not a true thioester, the S-SO₂ linkage may be susceptible to enzymatic hydrolysis. The enzymatic synthesis of octyl glucoside demonstrates that enzymes can act on long-chain alkyl substrates. researchgate.net
Sorption and Transport Phenomena in Soil and Aquatic Systems
There is currently no available research detailing the sorption and transport phenomena of this compound in soil and aquatic environments. Factors such as the compound's water solubility, octanol-water partition coefficient (Kow), and its potential to ionize are critical in determining its tendency to adsorb to soil organic matter and sediments or to remain mobile in the water phase. Without these fundamental physicochemical properties and experimental sorption/desorption studies, it is not possible to create data tables or provide a meaningful analysis of its transport potential.
Assessment of Environmental Persistence and Mobility in Diverse Ecosystems
Similarly, a comprehensive assessment of the environmental persistence and mobility of this compound across various ecosystems cannot be conducted due to the absence of relevant studies. The persistence of a chemical is determined by its resistance to degradation processes such as hydrolysis, photolysis, and microbial breakdown. Mobility is influenced by the compound's sorption characteristics and the hydrogeological conditions of the environment.
Information on the rates of these degradation processes for this compound is not present in the reviewed scientific literature. Therefore, its half-life in different environmental compartments (soil, water, sediment) remains unknown, making any assessment of its persistence and long-range transport potential impossible.
Analytical Methodologies for Environmental and Material Quantification of Octanesulfonic Acid, Thio , S Octyl Ester
Advanced Sample Preparation Techniques for Complex Environmental and Industrial Matrices
The initial and most critical step in the analysis of Octanesulfonic acid, thio-, S-octyl ester from matrices like soil, industrial wastewater, or polymeric materials is the efficient extraction and purification of the analyte. researchgate.net The complexity of these matrices, which can contain numerous interfering compounds, necessitates advanced sample preparation techniques to ensure accurate quantification. researchgate.netepa.gov
Solid-Phase Extraction (SPE): This is a widely used technique for isolating compounds from a liquid sample. waters.com For a relatively non-polar compound like S-octyl octanethiosulfonate, a reversed-phase SPE sorbent, such as C18-bonded silica (B1680970), would be effective for extraction from aqueous matrices. mdpi.com The process involves passing the liquid sample through a cartridge containing the solid sorbent, which retains the analyte. Interferences can be washed away with a polar solvent, after which the target compound is eluted with a small volume of a non-polar organic solvent like hexane (B92381) or ethyl acetate. This not only cleans up the sample but also concentrates the analyte, improving detection limits. waters.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for a wide range of analytes and matrices, including soil. nih.gov The process involves an initial extraction with acetonitrile (B52724) followed by a "salting-out" step to induce phase separation. nih.govweber.hu A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup. For S-octyl octanethiosulfonate, a combination of magnesium sulfate (B86663) (to remove water) and a C18 sorbent (to remove non-polar interferences) in the d-SPE step would be appropriate. nih.gov This method is known for its high throughput and minimal solvent usage. nih.gov
Microwave-Assisted Extraction (MAE): For solid matrices, such as industrial polymers or contaminated soils, MAE can significantly enhance extraction efficiency. This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of the analyte into the solvent. The choice of solvent is critical and would depend on the matrix; a moderately polar solvent might be effective at penetrating the matrix while efficiently solubilizing the target thiosulfonate.
Interactive Table: Comparison of Sample Preparation Techniques
| Technique | Principle | Primary Application | Advantages for S-octyl octanethiosulfonate Analysis |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Aqueous samples (e.g., wastewater). | High selectivity with C18 sorbent; provides concentration and cleanup. waters.commdpi.com |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Complex solid matrices (e.g., soil, industrial sludge). nih.gov | Fast, high throughput, low solvent use; C18 in d-SPE removes lipids. nih.gov |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and accelerate extraction. | Solid and semi-solid materials (e.g., polymers, sediments). epa.gov | Reduced extraction time and solvent volume; improved recovery from complex solids. |
Chromatographic-Mass Spectrometric Detection Methods for Trace Analysis
For the selective and sensitive detection of trace levels of this compound, the coupling of chromatographic separation with mass spectrometric detection is the gold standard.
UHPLC-HRMS is a powerful technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally sensitive. nih.gov UHPLC systems use columns with smaller particles (<2 µm) to achieve superior separation efficiency and speed compared to conventional HPLC. researchgate.net
For S-octyl octanethiosulfonate, a reversed-phase separation on a C18 column would be the logical approach. researchgate.net The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile or methanol.
High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. mdpi.comresearchgate.net This capability allows for the confident identification of the target compound based on its exact mass, and can help elucidate its structure through fragmentation analysis (MS/MS). mdpi.com Electrospray ionization (ESI) would be a suitable ionization technique for this molecule. researchgate.net
Interactive Table: Illustrative UHPLC-HRMS Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% formic acid | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic component for eluting non-polar compounds. |
| Gradient | 5% B to 95% B over 10 minutes | To effectively elute a range of compounds, including the target analyte. |
| Ionization Source | Heated Electrospray Ionization (HESI) | Soft ionization suitable for thiosulfonates. nih.gov |
| Mass Analyzer | Orbitrap or Q-TOF | Provides high mass accuracy for confident identification. mdpi.com |
| Detection Mode | Full Scan MS and DD-MS2 (Data-Dependent) | To acquire precursor mass and fragmentation data for structural confirmation. nih.gov |
GC-MS/MS is an excellent alternative for the analysis of volatile and thermally stable compounds. nih.gov Given its long alkyl chains, S-octyl octanethiosulfonate may possess sufficient volatility for GC analysis, though its thermal stability would need to be confirmed to prevent on-column degradation. If the compound is not amenable to direct GC analysis, derivatization may be required to create a more volatile and stable analogue. researchgate.netgcms.czsigmaaldrich.com
The primary advantage of GC-MS/MS is its exceptional selectivity and sensitivity, particularly when operated in Selected Reaction Monitoring (SRM) mode. thermofisher.com In this mode, the first quadrupole selects the precursor ion of the target compound, which is then fragmented. The second quadrupole selects a specific product ion for detection. This process drastically reduces matrix interference and allows for very low detection limits. thermofisher.com
Interactive Table: Illustrative GC-MS/MS Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separation of semi-volatile organic compounds. |
| Injector | Splitless or PTV | To ensure efficient transfer of trace-level analytes onto the column. thermofisher.com |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. nih.gov |
| Temperature Program | Ramped from ~60°C to 300°C | To separate compounds based on their boiling points. |
| Ionization Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization creating reproducible fragmentation patterns. nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. thermofisher.com |
Spectrophotometric and Electrochemical Detection Principles for Specific Applications
While less specific than mass spectrometry, spectrophotometric and electrochemical methods can be employed for screening or in applications where high sample throughput is needed and the sample matrix is relatively simple.
Spectrophotometric Methods: These methods are based on the absorption of light. The thiosulfonate functional group itself does not have a strong chromophore for direct UV-Vis detection at high wavelengths. However, indirect methods developed for thiosulfates could potentially be adapted. For instance, a method based on the decolorization of a methylene (B1212753) blue solution by the reducing action of the thiosulfate (B1220275) group has been reported. spectroscopyonline.com The change in absorbance is proportional to the concentration of the thiosulfate. spectroscopyonline.com Such methods are prone to interferences from other reducing agents or sulfur-containing compounds in the sample. rsc.org
Electrochemical Detection: Electrochemical sensors rely on the oxidation or reduction of a target analyte at an electrode surface, generating a measurable current. mdpi.com Thiol and disulfide groups are electroactive, and it is plausible that the thiosulfonate group in S-octyl octanethiosulfonate could also be detected electrochemically. mdpi.com The development of such a sensor would likely involve modifying the electrode surface with nanomaterials or polymers to enhance sensitivity and selectivity. nih.gov While potentially very sensitive, electrochemical detection would lack the structural confirmation provided by mass spectrometry and could be susceptible to interference from other electroactive species in the sample. nih.gov
Validation of Analytical Methods: Accuracy, Precision, Limit of Detection, and Limit of Quantification
Validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose. For trace analysis of a compound like S-octyl octanethiosulfonate, key validation parameters must be rigorously evaluated. goldschmidt.info
Accuracy: This refers to the closeness of a measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (the recovery) indicates the accuracy.
Precision: This describes the closeness of repeated measurements to each other. It is expressed as the relative standard deviation (RSD) of a series of measurements. Repeatability (precision under the same conditions in a short interval) and reproducibility (precision under different conditions, e.g., different analysts or days) are assessed.
Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy. It is often estimated as the concentration that produces a signal-to-noise ratio of 3.
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It is often defined as the concentration that produces a signal-to-noise ratio of 10 or is determined through the analysis of low-level spiked samples.
Interactive Table: Key Method Validation Parameters
| Parameter | Definition | How It's Determined | Typical Acceptance Criteria for Trace Analysis |
|---|---|---|---|
| Accuracy | Closeness of the measured value to the true value. | Spiked matrix recovery experiments. | 70-120% recovery. |
| Precision | Degree of agreement among individual measurements. | Replicate analyses of a sample, expressed as Relative Standard Deviation (RSD). | RSD ≤ 20%. |
| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably detected. | Signal-to-noise ratio of 3:1. | Method- and instrument-dependent. |
| Limit of Quantification (LOQ) | Lowest analyte concentration that can be accurately and precisely measured. | Signal-to-noise ratio of 10:1 or lowest validated spike level. | Must be below the relevant action or guidance level. |
Emerging Research Areas and Potential Applications of Octanesulfonic Acid, Thio , S Octyl Ester in Non Biological Systems
Role in Polymer Chemistry and Material Science
There is currently no available scientific literature that describes the use of Octanesulfonic acid, thio-, S-octyl ester in polymer chemistry or material science.
As a Monomer or Cross-linking Agent Precursor in Polymer Synthesis
No studies have been identified that investigate this compound as a monomer or a precursor for cross-linking agents in polymerization reactions. The reactivity of the thioester and sulfonate groups could theoretically be exploited for such purposes, but this has not been explored or documented for this specific compound.
Surface Modification Applications and Interface Chemistry
While thioester-functionalized self-assembled monolayers are a known strategy for modifying surface properties, there is no research specifically detailing the use of this compound for such applications. nih.govnih.gov The combination of a long alkyl chain and a polar sulfonate group could impart amphiphilic properties, suggesting potential as a surfactant or surface-active agent, but experimental data for this compound is absent.
Applications in Catalysis and Reaction Engineering
No specific applications of this compound in the field of catalysis and reaction engineering have been reported in the reviewed literature.
As a Ligand or Precursor for Homogeneous or Heterogeneous Catalysts
Organosulfur compounds, particularly those containing thioether or thiol functionalities, have been investigated as ligands for various metal catalysts. researchgate.net However, there is no indication in the current body of scientific work that this compound has been synthesized or utilized for this purpose.
Green Chemistry Aspects of Synthesis and Application
Due to the lack of any published synthesis routes or applications for this compound, there is no information available regarding the green chemistry aspects of this compound. General green chemistry approaches to the synthesis of thioesters often focus on using water as a solvent, employing photocatalysis, or utilizing elemental sulfur to improve atom economy and reduce waste. organic-chemistry.orgrsc.orgacs.org However, these principles have not been specifically applied to the synthesis of the target compound in any documented research.
Table of Chemical Compounds Mentioned
Design of Environmentally Benign Synthetic Routes
The industrial viability and environmental impact of any chemical compound are heavily dependent on its synthetic pathways. For this compound, research has moved towards developing "green" and sustainable synthetic methods that minimize waste, avoid harsh reagents, and improve energy efficiency. These approaches focus on the creation of the core thiosulfonate (R-SO₂-S-R') functional group. uantwerpen.be
Several innovative strategies are being adapted for the synthesis of S-alkyl alkanethiosulfonates:
Catalytic Aerobic Oxidation: Iron(III)-catalyzed systems that use atmospheric oxygen as the primary oxidant represent a significant advancement. organic-chemistry.org This method allows for the efficient coupling of thiols and sodium sulfinates under mild conditions, with water often being the only byproduct. organic-chemistry.org
Molybdenum-Catalyzed Processes: The use of polyoxomolybdate catalysts with hydrogen peroxide (H₂O₂) or air as the oxidant provides a green protocol for the selective oxidation of thiols to form thiosulfonates. rsc.org This method is noted for its operational simplicity and broad functional-group compatibility. rsc.org
Electrochemical Synthesis: By using electricity to drive the oxidative sulfonylation of thiols and sodium sulfinates, the need for chemical oxidants is eliminated entirely. researchgate.net This technique, which can be performed in an undivided cell with graphite (B72142) electrodes, represents a highly atom-economical and environmentally benign approach, as electrons are used as mass-free reagents. uantwerpen.beresearchgate.net
Photocatalysis: Visible-light-mediated reactions using organic photocatalysts provide a metal-free alternative for inducing the formation of the thiosulfonate bond, further reducing the environmental footprint of the synthesis. researchgate.netresearchgate.net
These methods offer significant improvements over traditional routes that often rely on stoichiometric amounts of harsh oxidants or corrosive reagents, leading to substantial waste generation. The table below compares key aspects of these emerging synthetic routes.
| Synthesis Method | Catalyst/Mediator | Oxidant | Key Advantages |
| Iron Catalysis | Iron(III) salts | Air (O₂) | Inexpensive, non-toxic catalyst; sustainable oxidant. organic-chemistry.org |
| Molybdenum Catalysis | Polyoxomolybdate | H₂O₂ or Air | High chemoselectivity; operational simplicity. rsc.org |
| Electrochemistry | NH₄I (Redox catalyst) | Electricity | Avoids chemical oxidants; high atom economy. researchgate.net |
| Photocatalysis | Organic Dyes | Visible Light | Metal-free; mild reaction conditions. researchgate.netresearchgate.net |
Sustainable Applications in Industrial Processes
The properties of this compound lend themselves to enhancing sustainability in various industrial settings. Its stability and low odor, compared to the corresponding thiols (e.g., 1-octanethiol), make it a superior alternative for storing and transferring the octylthio moiety in large-scale operations, improving workplace safety and reducing the need for specialized handling equipment. researchgate.netresearchgate.net
In agrochemical formulations, thiosulfonates are being investigated for use in environmentally friendly plant protection products. researchgate.net When combined with natural biosurfactants like rhamnolipids, their efficacy can be enhanced, potentially reducing the total volume of chemical agents needed to treat crops and soils. researchgate.net This approach aligns with green chemistry principles by minimizing the chemical load on the environment.
Furthermore, the use of this compound as a sulfur-transfer reagent in synthesis contributes to more sustainable industrial processes. By providing a stable, solid source of sulfur functionalities, it can replace the direct use of volatile and pungent thiols, which are often difficult to handle and pose greater environmental and safety risks. mdpi.com
Advanced Chemical Intermediate in Specialty Chemical Production
This compound serves as a valuable and versatile intermediate in the synthesis of complex, high-value molecules. Thiosulfonates are recognized as important synthons that can react to form other classes of organosulfur compounds, such as thioethers and sulfones. researchgate.netresearchgate.net
Its role as a chemical intermediate is highlighted in several areas of specialty chemical manufacturing:
Pharmaceutical Synthesis: The thiosulfonate functional group is a key intermediate in the synthesis of certain complex molecules, including some cephalosporin (B10832234) compounds. researchgate.net The stability of the thiosulfonate allows for its incorporation into a molecular scaffold before it is converted into the desired sulfur functionality in a later step.
Fluorinated Compounds: It can serve as a precursor for the synthesis of perfluoroalkyl sulfides. researchgate.net These specialized molecules are of interest in pharmaceutical development due to the unique properties conferred by the fluorine atoms. The reaction involves using the thiosulfonate as an electrophilic substrate for nucleophilic perfluoroalkylating reagents. researchgate.net
Material Science: As a bifunctional molecule, it can be used to introduce both sulfenyl (-SR) and sulfonyl (-SO₂R) groups, which are important for tuning the properties of advanced materials, such as polymers and functional coatings.
The compound's utility lies in its ability to act as a stable "storage form" of reactive sulfur groups, allowing for their controlled release and incorporation into target molecules under specific reaction conditions.
Exploration in Chemical Sensor Technology and Detection Platforms
A significant emerging application for the thiosulfonate functional group is in the development of highly selective chemical sensors, particularly for the detection of thiols. rsc.orgrsc.org The specific and rapid reaction between a thiol and a thiosulfonate provides an excellent chemical basis for a sensor platform. rsc.org
The mechanism for such a sensor involves attaching a reporter molecule, such as a fluorophore (e.g., BODIPY), to the thiosulfonate scaffold. rsc.orgrsc.org In its initial state, the electron-withdrawing nature of the thiosulfonate group can quench the fluorescence of the reporter. When the sensor is exposed to a thiol-containing analyte, the thiol displaces the sulfinate portion of the thiosulfonate, forming a disulfide bond. rsc.org This chemical transformation alters the electronic properties of the sulfur linkage, "turning on" the fluorescence and generating a detectable signal. rsc.org
Sensing Reaction: Probe-SO₂-S-Octyl + Analyte-SH → Probe-S-S-Analyte + Octyl-SO₂H
This technology could be adapted using this compound or a derivative to create platforms for:
Environmental Monitoring: Detecting thiol-based pollutants in water or air.
Industrial Process Control: Monitoring the concentration of thiol-containing compounds in petroleum refining or chemical manufacturing streams.
The high selectivity of the thiol-thiosulfonate reaction allows for the creation of sensors that can operate in complex chemical mixtures with minimal interference. rsc.org
Novel Reagent in Organic Synthesis for Targeted Bond Formations
In modern organic synthesis, precision and control are paramount. This compound is an exemplary reagent for achieving targeted bond formations due to its dual reactivity. It is regarded as a bench-stable, odorless, and robust reagent that can introduce specific sulfur-containing moieties into organic molecules. researchgate.net
The thiosulfonate group can act as either an electrophilic sulfenylating agent or a source of a sulfonyl group, depending on the reaction conditions and the other reactants involved. researchgate.net This dual nature allows for a high degree of control in constructing new chemical bonds.
Key applications in targeted synthesis include:
Sulfenylation: It can transfer its S-octyl group to nucleophiles, forming a new carbon-sulfur (C-S) bond. This is a direct method for introducing an octylthioether group into a target molecule.
Sulfonylation: Under different conditions, particularly those involving radical intermediates, it can be used to install the octanesulfonyl (-SO₂-C₈H₁₇) group.
Atom-Economical Reactions: Thiosulfonates can serve as dual-functional reagents, enabling the simultaneous construction of both a C-S and a C-SO₂ bond in a single operation. researchgate.net This provides an atom-economic route to highly functionalized organosulfur compounds.
Alkene Functionalization: It can be used for the vicinal thiosulfonylation of unactivated alkenes, adding both an octylthio and an octanesulfonyl group across a double bond in a controlled manner. researchgate.net
This versatility makes this compound a powerful tool for synthetic chemists aiming to build complex molecular architectures with precisely placed sulfur functionalities. researchgate.net
Current Research Challenges and Future Directions in Octanesulfonic Acid, Thio , S Octyl Ester Chemistry
Elucidating Complex Reaction Mechanisms with Comprehensive Kinetic and Thermodynamic Data
A significant challenge in the study of Octanesulfonic acid, thio-, S-octyl ester, and related thiosulfonates, lies in the detailed elucidation of their reaction mechanisms. Thiosulfonates are versatile reactants, capable of engaging with nucleophiles, electrophiles, and radicals. uantwerpen.bewhiterose.ac.uk Understanding the subtle interplay between kinetic and thermodynamic control is crucial for predicting reaction outcomes and optimizing conditions. libretexts.orgstackexchange.com
For instance, in reactions like the sulfonation of naphthalene, the initially formed product is the result of kinetic control, favored by lower activation energy, while the more stable thermodynamic product is obtained under conditions that allow for equilibrium, such as higher temperatures. stackexchange.com This principle is broadly applicable to organosulfur reactions. The formation of specific enolates from unsymmetrical ketones also demonstrates this concept, where different reaction conditions (e.g., choice of base, temperature) selectively yield either the kinetic or the more stable thermodynamic enolate. masterorganicchemistry.com
Comprehensive kinetic and thermodynamic data for this compound are currently scarce. Future research must focus on acquiring this data through systematic studies. This would involve techniques like differential scanning calorimetry to determine thermodynamic parameters and kinetic experiments to understand reaction rates under various conditions. rsc.orgnih.gov Such data would enable the construction of detailed reaction coordinate diagrams, providing a clearer picture of the energy profiles and transition states involved in its transformations. libretexts.org
Developing Sustainable and Scalable Synthetic Routes with High Atom Economy and Reduced Environmental Impact
The development of green and sustainable synthetic methodologies for thiosulfonates, including this compound, is a key area of current research. whiterose.ac.ukrsc.org Traditional synthetic routes often involve harsh reagents and produce significant waste. Modern approaches focus on maximizing atom economy, where the majority of atoms from the reactants are incorporated into the final product. zjut.edu.cnresearchgate.net
Several promising green synthetic strategies for thiosulfonates have emerged:
Catalyst-Free Synthesis in Water: An efficient method for synthesizing thiosulfonates from sodium sulfinates has been developed that proceeds in water without the need for catalysts or redox reagents, offering significant economic and environmental benefits. nih.gov
Molybdenum-Catalyzed Selective Oxidation: A green protocol utilizes a polyoxomolybdate catalyst for the selective oxidation of thiols using hydrogen peroxide or air as the oxidant. This method is scalable, operationally simple, and shows good chemoselectivity. rsc.org
Iron(III)-Catalyzed Aerobic Oxidation: An iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions provides an efficient route to thiosulfonates. This process is sustainable due to the use of a non-toxic, inexpensive catalyst and atmospheric oxygen as the oxidant. organic-chemistry.org
Electrochemical Methods: Electrochemical synthesis avoids the use of external oxidants. One such method involves the oxidative cross-coupling of thiols and sodium sulfinates using ammonium (B1175870) iodide as both a redox catalyst and a supporting electrolyte. researchgate.net
The table below summarizes some modern synthetic approaches for thiosulfonates, highlighting their green chemistry credentials.
| Synthetic Method | Starting Materials | Key Features | Advantages |
| Catalyst-Free Aqueous Synthesis | Sodium sulfinates | Reaction in water, no catalyst or redox reagents | High economic value, short reaction time. nih.gov |
| Molybdenum-Catalyzed Oxidation | Thiols | H₂O₂ or air as oxidant, polyoxomolybdate catalyst | Scalable, simple, good chemoselectivity. rsc.org |
| Iron(III)-Catalyzed Aerobic Coupling | Thiols, Sodium sulfinates | Inexpensive iron catalyst, atmospheric oxygen | Green and sustainable. organic-chemistry.org |
| Electrochemical Oxidative Coupling | Thiols, Sodium sulfinates | NH₄I as redox catalyst and electrolyte | Avoids external oxidants, environmentally benign. researchgate.net |
| Iodine-Promoted Disproportionation | Arylsulfonyl hydrazides | Iodine promoter | Green system, wide substrate applicability. organic-chemistry.org |
Future efforts should focus on applying and adapting these sustainable methods for the specific, scalable production of this compound, and assessing their green credentials through metrics like atom economy and process mass intensity. uantwerpen.be
Exploring Novel Applications in Advanced Materials Science and Green Chemical Technologies
The unique reactivity of the thiosulfonate group presents opportunities for novel applications in materials science and green chemistry. britannica.com Thiosulfonates can serve as versatile building blocks for creating functional materials and enabling environmentally friendly chemical processes. researchgate.netorientjchem.org
Advanced Materials Science:
Polymer Functionalization: Thiosulfonates react readily with thiols to form disulfide bonds. This chemistry is particularly useful for the post-polymerization modification of polymers prepared by methods like reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for the precise introduction of functional groups. rsc.org
Biomaterials: The introduction of sulfonic acid groups through sulfonation can enhance the properties of biomaterials like hydrogels, scaffolds, and nanoparticles. mdpi.com Sulfonated molecules play roles in improving cellular adhesion, proliferation, and differentiation, making them valuable in tissue engineering and drug delivery. mdpi.com
Sulfonated Graphene: Sulfonated graphene, a derivative of graphene, has applications as a sustainable catalyst in various biological and chemical engineering processes. mdpi.com
Green Chemical Technologies:
Biocatalysis and Biotransformation: Research into the biogenic production of related sulfur compounds like thiosulfate (B1220275) for applications such as gold leaching highlights a move towards more sustainable industrial processes. mdpi.com While not directly involving this compound, this points to a broader trend of harnessing biological systems for chemical production.
Alternative Solvents: The principles of green chemistry encourage the use of safer solvents like water, supercritical fluids, and ionic liquids to reduce the environmental impact of chemical processes. researchgate.netorientjchem.orgmdpi.com Future applications of this compound should be developed within the framework of these green solvent systems.
Addressing Knowledge Gaps in its Environmental Fate and Transformation Pathways
A significant knowledge gap exists regarding the environmental fate and transformation of this compound. Organosulfur compounds are ubiquitous in nature and participate in the global sulfur cycle. britannica.com However, the specific pathways of degradation and transformation for synthetic organosulfur compounds like this thiosulfonate are not well understood.
Potential environmental transformation pathways could involve:
Microbial Degradation: Microorganisms in soil and water can metabolize organosulfur compounds. oup.com The susceptibility of the S-S bond and the alkyl chains in this compound to microbial enzymatic attack is a key area for investigation.
Abiotic Degradation: The compound may undergo abiotic degradation through processes like hydrolysis or photolysis, breaking it down into smaller, potentially more mobile substances.
Oxidation and Reduction: In the environment, the sulfur atoms in the thiosulfonate group can undergo both oxidation and reduction, leading to the formation of various inorganic and organic sulfur species, such as sulfates and sulfides. nih.gov
The potential toxicity of organosulfur compounds and their degradation products to microorganisms and other life forms is another critical area of concern. oup.commdpi.com Some organosulfur compounds have been shown to be inhibitory to microbial activity, which could affect natural biogeochemical cycles. oup.com Future research should employ analytical techniques to trace the transformation of this compound in various environmental matrices and assess the ecotoxicological impact of both the parent compound and its transformation products.
Fostering Interdisciplinary Research Opportunities in Organosulfur Chemistry
The study of this compound and the broader field of organosulfur chemistry offers numerous opportunities for interdisciplinary collaboration. nih.govwordpress.com The diverse properties and reactivities of organosulfur compounds make them relevant to a wide range of scientific disciplines. wikipedia.orgnih.gov
Key areas for interdisciplinary research include:
Medicinal Chemistry and Pharmacology: Many sulfur-containing molecules exhibit significant biological activity. nih.govresearchgate.net Thiosulfonates, in particular, have been investigated for antibacterial and antifungal properties. researchgate.net Collaborative efforts between synthetic chemists and biologists could explore the potential of this compound and its derivatives as new therapeutic agents. nih.govnih.gov
Materials Science and Engineering: The development of novel polymers and biomaterials based on thiosulfonate chemistry requires collaboration between organic chemists and materials scientists to design, synthesize, and characterize these new materials. rsc.orgmdpi.com
Environmental Science and Toxicology: Understanding the environmental impact of organosulfur compounds necessitates joint research by environmental chemists, microbiologists, and toxicologists to study their degradation pathways and ecological effects. oup.comnih.gov
Catalysis and Green Chemistry: The design of sustainable synthetic routes and novel catalytic systems is a collaborative endeavor involving organic chemists, inorganic chemists, and chemical engineers. rsc.orgresearchgate.net
By fostering these interdisciplinary connections, the scientific community can unlock the full potential of organosulfur compounds like this compound, leading to advancements in medicine, materials, and environmental sustainability.
Q & A
Basic Research Questions
Q. What synthetic routes are established for Octanesulfonic acid, thio-, S-octyl ester, and what parameters critically influence reaction yield?
- Methodological Answer : Thioesters are synthesized via esterification of sulfonic acids with thiols. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC enhance reaction efficiency.
- Stoichiometry : A 1:1 molar ratio of sulfonic acid to thiol minimizes side products.
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and thermal stability .
- Example Protocol :
- Dissolve 1-octanethiol (1.0 eq) and octanesulfonic acid (1.0 eq) in dry dichloromethane.
- Add DCC (1.2 eq) and stir at 25°C for 12 hours under nitrogen.
- Filter precipitate, concentrate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies thiol protons (δ 1.2–1.6 ppm) and sulfonic ester groups (δ 3.1–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 170–180 ppm) and sulfonate (C-S, δ 40–50 ppm) .
- Mass Spectrometry : EI-MS shows molecular ion peaks at m/z 264 (C₁₆H₃₂O₃S₂) and fragment ions (e.g., m/z 89 for [CH₂CH₂SC(O)]⁺). Compare with databases like NIST or literature spectra .
- IR Spectroscopy : Key stretches include S=O (1160–1200 cm⁻¹) and C-S (650–750 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize the use of this compound as an ion-pairing reagent in HPLC method development for basic analytes?
- Methodological Answer :
- Concentration : Use 5–10 mM in the mobile phase to enhance retention of protonated bases.
- pH Adjustment : Maintain pH 2.5–3.0 with phosphoric acid to ensure analyte ionization .
- Column Compatibility : Pair with C18 reversed-phase columns (e.g., 150 mm × 4.6 mm, 5 µm) for optimal separation.
- Typical HPLC Conditions :
| Parameter | Condition |
|---|---|
| Mobile Phase | 65:35 (Buffer:Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Q. How should researchers address discrepancies in mass spectral data when analyzing derivatives of this compound?
- Methodological Answer :
- Calibration : Use internal standards (e.g., deuterated thioesters) to correct for instrument drift.
- Fragmentation Analysis : Compare observed fragments with predicted patterns (e.g., loss of -SO₃ or -C₈H₁₇ groups).
- Reference Libraries : Cross-validate spectra against databases like EPA/NIH Mass Spectral Data .
Q. What experimental approaches evaluate the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–12) at 40°C for 24–72 hours.
- Analytical Monitoring : Quantify degradation products via HPLC-UV or LC-MS.
- Storage Recommendations : Store at -20°C in anhydrous solvents to minimize hydrolysis .
Q. What methodologies assess the environmental persistence of this compound for regulatory compliance?
- Methodological Answer :
- Biodegradation Testing : Use OECD 301B (Ready Biodegradability) to measure mineralization rates.
- Computational Modeling : Apply EPI Suite™ to predict bioaccumulation (Log P ~3.2) and half-life in water (>60 days).
- Regulatory Alignment : Follow Annex F of the Stockholm Convention for data collection on toxicity and environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
